5-Propylnonane-5-thiol 5-Propylnonane-5-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746393
InChI: InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3
SMILES:
Molecular Formula: C12H26S
Molecular Weight: 202.40 g/mol

5-Propylnonane-5-thiol

CAS No.:

Cat. No.: VC15746393

Molecular Formula: C12H26S

Molecular Weight: 202.40 g/mol

* For research use only. Not for human or veterinary use.

5-Propylnonane-5-thiol -

Specification

Molecular Formula C12H26S
Molecular Weight 202.40 g/mol
IUPAC Name 5-propylnonane-5-thiol
Standard InChI InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3
Standard InChI Key BGQHJKADBZPYGJ-UHFFFAOYSA-N
Canonical SMILES CCCCC(CCC)(CCCC)S

Introduction

Structural and Molecular Characteristics

The IUPAC name 5-propylnonane-5-thiol precisely describes its architecture: a nine-carbon chain (nonane) with a propyl group (-C3_3H7_7) and a thiol (-SH) functional group both attached to the central fifth carbon. This branching creates a sterically hindered environment around the sulfur atom, influencing its reactivity. The canonical SMILES notation CCCCC(CCC)(CCCC)S\text{CCCCC(CCC)(CCCC)S} and standardized InChI key BGQHJKADBZPYGJ-UHFFFAOYSA-N\text{BGQHJKADBZPYGJ-UHFFFAOYSA-N} provide unambiguous identifiers for computational and regulatory purposes.

Table 1: Molecular descriptors of 5-propylnonane-5-thiol

PropertyValue
Molecular FormulaC12H26S\text{C}_{12}\text{H}_{26}\text{S}
Molecular Weight202.40 g/mol
InChIInChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3
Topological Polar Surface Area1 Ų
Heavy Atom Count13

The tertiary thiol configuration reduces susceptibility to oxidative dimerization compared to primary thiols like 1-propanethiol, which exhibits higher vapor pressure (122 mm Hg at 20°C) and acute toxicity . This structural distinction positions 5-propylnonane-5-thiol as a candidate for stable molecular architectures requiring controlled sulfur reactivity.

Synthesis Pathways and Reaction Mechanisms

While detailed synthetic protocols remain proprietary, general thiol synthesis principles suggest plausible routes. A nucleophilic substitution reaction using 5-propylnonan-5-ol with thiourea or hydrogen sulfide under acidic conditions could yield the target compound. Alternatively, radical-mediated thiol-ene reactions between 5-propylnon-5-ene and hydrogen sulfide might provide stereochemical control.

The compound’s stability during synthesis is attributable to its branched structure, which minimizes steric strain and electronic destabilization. Comparative studies with linear thiols indicate that tertiary thiols exhibit slower oxidation kinetics, favoring disulfide formation only under strong oxidizing conditions. This inertness under mild conditions enhances its utility in applications requiring prolonged shelf life.

Physicochemical Properties and Stability

5-Propylnonane-5-thiol’s physical properties remain partially characterized, but predictive models based on its structure suggest:

  • Boiling Point: Estimated 240–260°C (cf. 1-propanethiol at 67–68°C)

  • Density: ~0.85–0.90 g/cm³ (similar to branched alkanes)

  • Solubility: Low water solubility (<1 mg/L), high lipid compatibility

Experimental data from analogous compounds indicate that the tertiary thiol group resists autoxidation, with a half-life exceeding six months under inert storage. This contrasts sharply with primary thiols like 1-propanethiol, which require stabilization against radical-mediated degradation even at low temperatures .

Emerging Applications in Materials and Biochemistry

Redox-Active Materials

The compound’s dual capability to undergo reversible oxidation and coordinate metals positions it as a building block for:

  • Self-Healing Polymers: Disulfide-thiol equilibrium enables dynamic network reformation

  • Antioxidant Formulations: Thiol groups scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in industrial or biological systems

Biomedical Engineering

While direct studies are lacking, structural analogs suggest utility in:

  • Drug Delivery Systems: Thiol-mediated mucoadhesion for targeted release

  • Diagnostic Probes: Functionalization with imaging moieties (e.g., fluorophores) via thiol-maleimide conjugation

Industrial Applications

  • Lubricant Additives: Sulfur’s extreme pressure properties reduce mechanical wear

  • Corrosion Inhibitors: Adsorption onto metal surfaces via sulfur-metal interactions

Comparative Analysis with Related Thiols

Table 2: Comparative properties of selected thiols

CompoundMolecular Weight (g/mol)Boiling Point (°C)Primary Use
5-Propylnonane-5-thiol202.40240–260 (est.)Materials science
1-Propanethiol76.1667–68Chemical synthesis
Cysteamine77.15129–131Pharmaceutical agent

The higher molecular weight and branching of 5-propylnonane-5-thiol confer distinct advantages in thermal stability and controlled reactivity over smaller, linear thiols.

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